molecular formula C12H18N2O3 B13012849 tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate

Cat. No.: B13012849
M. Wt: 238.28 g/mol
InChI Key: UJESFCIOGFMOQU-UHFFFAOYSA-N
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Description

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate is a pyridine-derived carbamate compound featuring a tert-butyloxycarbonyl (Boc) protecting group. The molecule consists of a pyridine ring substituted with a hydroxy group at the 6-position, a methyl group at the 2-position, and a Boc-protected aminomethyl moiety at the 3-position. This compound is of interest in medicinal chemistry and organic synthesis, particularly as an intermediate in drug development.

Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

tert-butyl N-[(2-methyl-6-oxo-1H-pyridin-3-yl)methyl]carbamate

InChI

InChI=1S/C12H18N2O3/c1-8-9(5-6-10(15)14-8)7-13-11(16)17-12(2,3)4/h5-6H,7H2,1-4H3,(H,13,16)(H,14,15)

InChI Key

UJESFCIOGFMOQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridinylmethanol Intermediate

The starting point is often a substituted pyridine such as 6-hydroxy-2-methylpyridine. The 3-position is functionalized by introducing a hydroxymethyl group, which can be achieved by:

  • Formylation followed by reduction:

    • React 6-hydroxy-2-methylpyridine with formaldehyde or paraformaldehyde under basic or acidic conditions to introduce a formyl group at the 3-position.
    • Reduce the aldehyde to the corresponding hydroxymethyl group using sodium borohydride or similar reducing agents.
  • Direct hydroxymethylation:

    • Employ Mannich-type reactions or hydroxymethylation using formaldehyde and a suitable catalyst.

This intermediate, 6-hydroxy-2-methylpyridin-3-ylmethanol, serves as the precursor for carbamate formation.

Formation of tert-Butyl Carbamate Derivative

The hydroxymethyl group is converted into a carbamate-protected amine by reaction with tert-butyl carbamate or via carbamoylation reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

A typical procedure involves:

Detailed Reaction Conditions and Optimization

Step Reagents & Conditions Notes Yield & Purity
Hydroxymethylation 6-hydroxy-2-methylpyridine + formaldehyde, base or acid catalyst, 0–25 °C, 2–6 h Control pH to avoid overreaction; monitor by TLC Typically 70–85%
Reduction (if aldehyde intermediate) NaBH4, methanol or ethanol, 0–5 °C, 30 min Quench carefully; avoid over-reduction >90%
Carbamate formation tert-Butyl carbamate or Boc2O, base (Et3N or DIPEA), CH2Cl2 or THF, 0–25 °C, 1–3 h Use dry solvents; inert atmosphere recommended 75–90%
Purification Crystallization from heptane/isopropyl ether or column chromatography Adjust pH to slightly acidic for crystallization >98% purity achievable

Representative Literature and Patent Insights

  • A patent (CN105461690A) describes the preparation of tert-butyl carbamate derivatives via reaction of carbamate esters with pyridine sulfonyl chlorides under nitrogen protection and low temperature, followed by purification through crystallization and solvent washing. Although the exact compound differs, the methodology highlights the importance of controlled temperature, inert atmosphere, and pH adjustment for high purity.

  • Research from the Technical University of Denmark demonstrates the use of Boc-protected amines in complex pyridine-containing scaffolds, employing mild carbamoylation conditions and selective functional group transformations to achieve high diastereoselectivity and purity.

  • Commercial synthesis of related tert-butyl carbamate derivatives often involves the reaction of halogenated pyridines with tert-butyl carbamate under nucleophilic substitution conditions, followed by purification steps to ensure product integrity.

Summary Table of Preparation Methods

Preparation Step Typical Reagents Conditions Key Considerations Outcome
Hydroxymethylation of pyridine Formaldehyde, acid/base catalyst 0–25 °C, 2–6 h Control pH, avoid side reactions Hydroxymethyl intermediate
Reduction of aldehyde (if applicable) NaBH4, MeOH 0–5 °C, 30 min Quench carefully Alcohol intermediate
Carbamate formation Boc2O or tert-butyl carbamate, Et3N 0–25 °C, 1–3 h Dry solvents, inert atmosphere tert-Butyl carbamate derivative
Purification Crystallization, filtration pH 3–6, cooling, solvent washing Achieve >98% purity Pure product

Research Findings and Practical Notes

  • Reaction atmosphere: Nitrogen or argon atmosphere is recommended during carbamate formation to prevent moisture and CO2 interference.

  • Temperature control: Low temperature (0–5 °C) during reagent addition minimizes side reactions and improves selectivity.

  • pH adjustment: Slightly acidic conditions (pH 3–6) during crystallization enhance product purity and yield.

  • Solvent choice: Aprotic solvents such as dichloromethane, tetrahydrofuran, or methyl tetrahydrofuran are preferred for carbamate formation due to their stability and solubility profiles.

  • Purification: Recrystallization from mixed solvents like isopropyl ether and n-heptane is effective for removing impurities and obtaining high-purity material suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce various halogenated or aminated derivatives.

Scientific Research Applications

Synthesis and Preparation Methods

The synthesis of tert-butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate typically involves the reaction of 6-hydroxy-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under controlled conditions to optimize yield and purity.

Medicinal Chemistry

The compound exhibits potential as an enzyme inhibitor, particularly targeting cytochrome P450 enzymes involved in drug metabolism. This inhibition can enhance the efficacy of co-administered drugs by increasing their plasma concentrations, which is critical in pharmacotherapy.

Case Study : A study demonstrated that derivatives of this compound could effectively inhibit CYP2A6, an enzyme crucial for nicotine metabolism. This inhibition may aid smoking cessation efforts by prolonging nicotine effects and reducing withdrawal symptoms.

Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. They have shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential therapeutic applications for neurodegenerative diseases like Alzheimer's.

Case Study : In animal models, compounds with similar structures exhibited protective effects against amyloid beta-induced toxicity in astrocytes, highlighting their potential role in treating neurodegenerative conditions.

Biochemical Assays

The compound serves as a valuable probe in biochemical assays, particularly for studying enzyme kinetics and inhibition mechanisms. Its structural features allow it to interact selectively with various biological targets.

Mechanism of Action

The mechanism of action of tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The hydroxyl group and carbamate moiety play crucial roles in its binding affinity and specificity towards target molecules.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The tert-butyl carbamate group is a common motif in pyridine derivatives, with variations in substituents impacting physicochemical and functional properties. Key analogs include:

Compound Name Substituents (Pyridine Ring) Molecular Formula Molecular Weight CAS Number Key Features/Applications
tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate (Target) 6-OH, 2-CH₃, 3-CH₂Boc C₁₃H₂₀N₂O₃ 264.31 Not provided Potential pharmaceutical intermediate
tert-Butyl ((6-ethoxy-2-methylpyridin-3-yl)methyl)carbamate 6-OCH₂CH₃, 2-CH₃, 3-CH₂Boc C₁₄H₂₂N₂O₃ 266.34 1355189-35-3 Ethoxy group enhances lipophilicity
tert-Butyl (6-chloropyridin-3-yl)carbamate 6-Cl, 3-Boc C₁₀H₁₃ClN₂O₂ 228.68 171178-45-3 Chloro substituent for electrophilic reactivity
tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate 6-CH₂OH, 3-Boc C₁₁H₁₆N₂O₃ 224.26 323578-38-7 Hydroxymethyl group for hydrogen bonding
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5-OCH₃, 6-OCH₃, 3-CH₂Boc C₁₄H₂₀N₂O₄ 280.32 Not provided Methoxy groups for steric effects

Key Observations :

  • Hydroxy vs. Ethoxy : The target compound’s 6-hydroxy group may increase polarity and hydrogen-bonding capacity compared to the ethoxy analog, which is more lipophilic .
  • Chloro vs. Hydroxy : The chloro-substituted analog (CAS 171178-45-3) is lighter (MW 228.68) and likely more reactive in cross-coupling reactions, whereas the hydroxy group in the target compound may favor solubility in polar solvents .
  • Hydroxymethyl vs.

Physicochemical Properties

  • Hydrogen Bonding: The 6-hydroxy group in the target compound can participate in hydrogen bonding, influencing crystallinity and solubility. This contrasts with methoxy or ethoxy analogs, which lack H-bond donors .
  • Thermal Stability : Boc-protected compounds generally exhibit stability under basic conditions but are cleaved under acidic conditions. Substituents like chloro or hydroxy may alter degradation kinetics.

Biological Activity

tert-Butyl ((6-hydroxy-2-methylpyridin-3-yl)methyl)carbamate is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article explores its synthesis, biological mechanisms, research findings, and potential applications in various fields.

Chemical Structure and Properties

The compound has the molecular formula C12H18N2O3C_{12}H_{18}N_{2}O_{3} and a molecular weight of approximately 238.28 g/mol. Its structure includes a tert-butyl group, a hydroxymethyl substitution at the 6-position of the pyridine ring, and a methyl group at the 2-position. This configuration contributes to its distinct chemical properties and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 6-hydroxy-2-methylpyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is conducted under anhydrous conditions to prevent hydrolysis, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the hydroxyl group enhances its binding affinity, allowing it to act as an inhibitor or modulator of various biochemical pathways. Research indicates that it may influence enzyme kinetics and receptor activity, making it a candidate for drug development .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable biological activities. For example, it has been investigated for its potential anti-fibrotic effects, particularly in liver fibrosis models. Compounds structurally similar to this compound have shown varying inhibitory rates against collagen synthesis, which is crucial in fibrosis development .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

  • Anti-Fibrotic Activity : In a study assessing anti-liver fibrosis properties, derivatives similar to this compound demonstrated inhibition rates ranging from 31.18% to 97.44% against collagen production in hepatic cells, outperforming traditional treatments like EGCG .
  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit neutral sphingomyelinase 2 (nSMase2), an enzyme involved in lipid metabolism and cell signaling pathways related to neurodegenerative diseases .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityNotes
tert-Butyl ((6-chloropyridin-3-yl)methyl)carbamateModerateLacks hydroxymethyl group
tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamateLowDifferent halogen substitution
tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonateVariesStructural differences affect reactivity

Future Directions

Given its promising biological activity, further research into this compound is warranted. Potential areas for exploration include:

  • Clinical Trials : Evaluating its efficacy and safety in human subjects for conditions such as liver fibrosis.
  • Mechanistic Studies : Investigating detailed mechanisms of action at the molecular level to identify specific pathways influenced by this compound.
  • Structural Modifications : Synthesizing analogs to enhance potency and selectivity for targeted therapeutic applications.

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